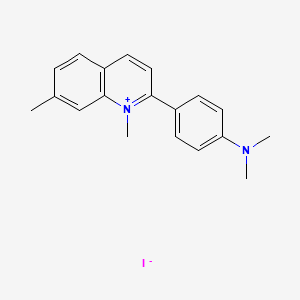
Thiazolidine, 3-(3,4,5-trimethoxythiobenzoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolidine, 3-(3,4,5-trimethoxythiobenzoyl)- is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the 3,4,5-trimethoxythiobenzoyl group enhances its pharmacological properties, making it a valuable compound for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidine, 3-(3,4,5-trimethoxythiobenzoyl)- typically involves the reaction of 3,4,5-trimethoxythiobenzoyl chloride with thiazolidine in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity. Common bases used in this reaction include triethylamine and pyridine. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of thiazolidine, 3-(3,4,5-trimethoxythiobenzoyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the production. The use of automated systems and advanced purification techniques ensures the consistent quality and high purity of the final product.
化学反応の分析
Types of Reactions
Thiazolidine, 3-(3,4,5-trimethoxythiobenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
科学的研究の応用
Thiazolidine, 3-(3,4,5-trimethoxythiobenzoyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of thiazolidine, 3-(3,4,5-trimethoxythiobenzoyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties and used in the treatment of type 2 diabetes.
Thiazolidine-4-one: Studied for its antimicrobial and anticancer activities.
Thiazolidine-2-thione: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Uniqueness
Thiazolidine, 3-(3,4,5-trimethoxythiobenzoyl)- is unique due to the presence of the 3,4,5-trimethoxythiobenzoyl group, which enhances its pharmacological properties and broadens its range of applications. This structural feature distinguishes it from other thiazolidine derivatives and contributes to its diverse biological activities.
特性
CAS番号 |
35720-95-7 |
|---|---|
分子式 |
C13H17NO3S2 |
分子量 |
299.4 g/mol |
IUPAC名 |
1,3-thiazolidin-3-yl-(3,4,5-trimethoxyphenyl)methanethione |
InChI |
InChI=1S/C13H17NO3S2/c1-15-10-6-9(7-11(16-2)12(10)17-3)13(18)14-4-5-19-8-14/h6-7H,4-5,8H2,1-3H3 |
InChIキー |
VICCPASDDVXUTL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=S)N2CCSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


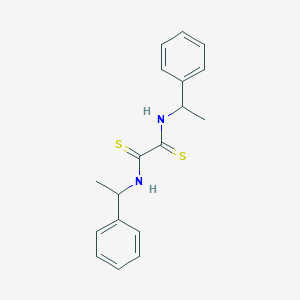
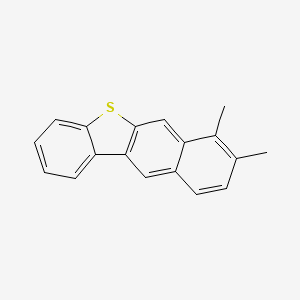


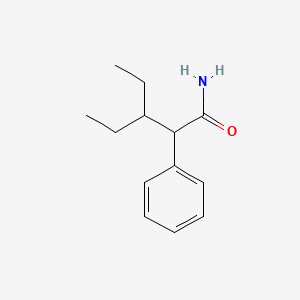
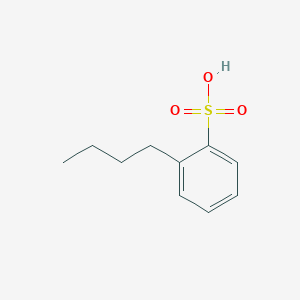

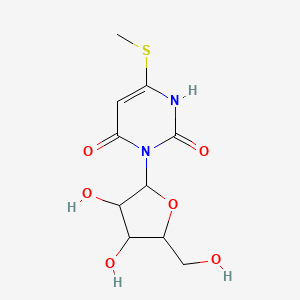


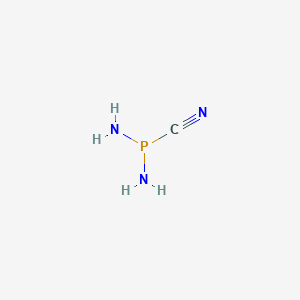
![Benzo[b]thiophene, 2,3-diiodo-](/img/structure/B14690166.png)
![Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate](/img/structure/B14690173.png)
